molecular formula C26H31N3O2S B2810554 N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide CAS No. 887205-85-8

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide

Cat. No. B2810554
CAS RN: 887205-85-8
M. Wt: 449.61
InChI Key: VYXYANQBSOESGI-UHFFFAOYSA-N
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Description

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide, also known as BPTP, is a small molecule that has gained significant attention in the field of neuroscience research. This compound has been shown to have potential applications in the treatment of various neurological disorders, including schizophrenia, depression, and anxiety.

Scientific Research Applications

Benzylpiperazine Derivatives

Benzylpiperazine derivatives are explored for their potential in treating neuropsychiatric disorders due to their actions on the dopamine D2 receptors. The structure-activity relationship (SAR) studies of these compounds have shown that certain substitutions on the benzylpiperazine moiety can significantly influence their affinity and selectivity towards dopamine receptors, potentially leading to new therapeutic agents for schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).

Thiophene Analogues

Thiophene and its analogues have been studied for their bioactive properties. The incorporation of thiophene rings into drug molecules can enhance their pharmacological activity. For instance, thiophene analogues of benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity, illustrating the versatility of thiophene in drug design and the importance of studying its derivatives for safety and efficacy in medicinal applications (Ashby et al., 1978).

properties

IUPAC Name

N-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2S/c1-20(27-26(30)22-10-12-23(31-2)13-11-22)25(24-9-6-18-32-24)29-16-14-28(15-17-29)19-21-7-4-3-5-8-21/h3-13,18,20,25H,14-17,19H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXYANQBSOESGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide

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